1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer

Vue d'ensemble

Description

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer is a polymeric compound derived from imidazolium salts. Imidazolium-based polymers are known for their unique properties, including high thermal stability, ionic conductivity, and antimicrobial activity. These properties make them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer typically involves the polymerization of imidazolium monomers. The process can be initiated through free radical polymerization, ionic polymerization, or other polymerization techniques. The reaction conditions, such as temperature, solvent, and initiator, play a crucial role in determining the molecular weight and properties of the resulting polymer.

Industrial Production Methods

In industrial settings, the production of this polymer may involve large-scale polymerization reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The choice of monomers, catalysts, and reaction conditions is optimized to achieve high yield and desired polymer characteristics.

Analyse Des Réactions Chimiques

Types of Reactions

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.

Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer backbone.

Applications De Recherche Scientifique

Electronic Applications

The compound has been identified as a promising candidate in the field of electronic chemicals . Its ionic nature contributes to its conductivity, making it suitable for applications in electrochemical devices such as batteries and supercapacitors. The interactions between imidazolium-based ionic liquids and polymers can enhance the performance of electronic components by improving ionic conductivity and thermal stability .

Case Study: Conductivity Enhancement

A study investigated the conductivity of low bandgap polymers when combined with imidazolium-based ionic liquids. The results indicated that the incorporation of these ionic liquids significantly improved the overall conductivity of the polymer matrix, suggesting potential applications in organic solar cells and other electronic devices .

Gas Separation Membranes

Another significant application of this polymer is in gas separation technologies . Research has shown that imidazolium-based polymers can be engineered to selectively permeate gases such as CO2 over N2 or CH4, which is crucial for carbon capture and storage technologies.

Performance Metrics

- CO2 Permeability : The membranes prepared from imidazolium-based polyelectrolytes exhibited CO2 permeabilities ranging from 20 to 40 Barrer.

- Selectivity : These membranes demonstrated excellent selectivity ratios against N2 and CH4, enhancing their viability for industrial applications in gas separation .

Biocompatibility and Cosmetic Applications

The polymer's biocompatibility makes it suitable for use in cosmetic formulations. It is utilized in products such as hair conditioners, skin lotions, and gels due to its ability to provide a smooth texture and enhance moisture retention.

Applications in Personal Care Products

- Polyquaternium-46 : This derivative of the polymer is commonly used in hair care products for its conditioning properties.

- Skin Care : Its gentle nature allows it to be incorporated into lotions and creams without causing irritation .

Polymerization Techniques

The synthesis of 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer involves various polymerization techniques that influence its properties and applications.

Mécanisme D'action

The mechanism by which 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer exerts its effects is primarily related to its ionic nature and ability to interact with various molecular targets. The imidazolium ring can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with other molecules, influencing their behavior and reactivity. These interactions can affect cellular processes, chemical reactions, and material properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Imidazolium, 1-ethyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with an ethyl group instead of an ethenyl group.

1H-Imidazolium, 1-vinyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with a vinyl group instead of an ethenyl group.

1H-Imidazolium, 1-allyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with an allyl group instead of an ethenyl group.

Uniqueness

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer is unique due to the presence of the ethenyl group, which can impart distinct reactivity and properties compared to other similar compounds. This uniqueness can be leveraged in specific applications where the ethenyl group’s reactivity is advantageous.

Activité Biologique

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer (CAS No. 31855-14-8) is a polymeric compound derived from imidazolium salts. This compound is notable for its unique properties, including high thermal stability, ionic conductivity, and antimicrobial activity. Such characteristics make it a subject of interest in various scientific and industrial applications.

Synthesis and Properties

The synthesis of this polymer typically involves the polymerization of imidazolium monomers through methods such as free radical polymerization or ionic polymerization. The specific reaction conditions—temperature, solvent, and initiators—significantly influence the molecular weight and properties of the resulting polymer.

Key Properties

- Thermal Stability : Exhibits high thermal stability, making it suitable for applications in extreme conditions.

- Ionic Conductivity : Its ionic nature allows it to conduct electricity, which is beneficial for applications in electrochemistry.

- Antimicrobial Activity : Demonstrates significant antimicrobial properties, which can be harnessed in biomedical applications .

Antimicrobial Properties

Research has shown that imidazolium-based compounds exhibit antimicrobial effects against various bacteria and fungi. For instance, studies have indicated that certain imidazolium salts can effectively inhibit the growth of gram-positive and gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of imidazolium salts found that compounds similar to the homopolymer demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, revealing that lower concentrations could effectively reduce bacterial viability .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Imidazolium salt A | 32 | Staphylococcus aureus |

| Imidazolium salt B | 64 | Escherichia coli |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of imidazolium-based compounds on various cancer cell lines. The results indicated that while some derivatives showed promising anticancer activity, others exhibited cytotoxic effects on normal cells as well. This duality emphasizes the need for careful evaluation in therapeutic contexts .

Applications in Biomedical Fields

Given its antimicrobial properties and biocompatibility, this compound is being explored for use in:

Propriétés

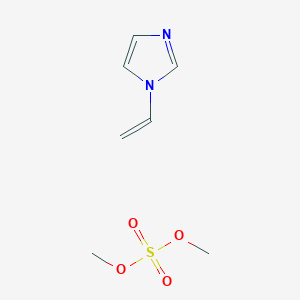

IUPAC Name |

dimethyl sulfate;1-ethenylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.C2H6O4S/c1-2-7-4-3-6-5-7;1-5-7(3,4)6-2/h2-5H,1H2;1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWIAOULKOQRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)OC.C=CN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22746-98-1 | |

| Record name | 1H-Imidazolium, 1-ethenyl-1(or 3)-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22746-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.